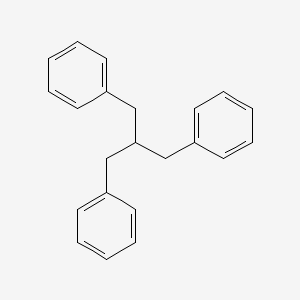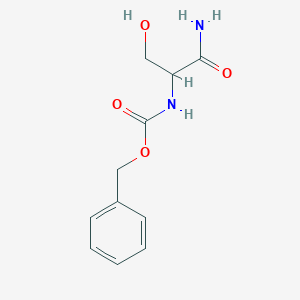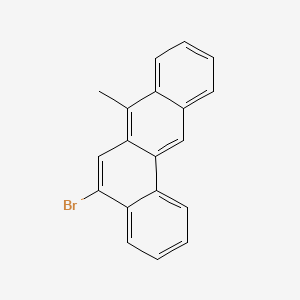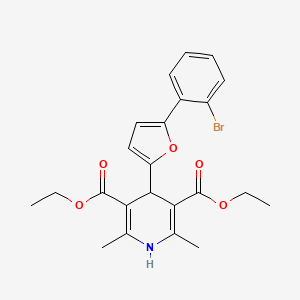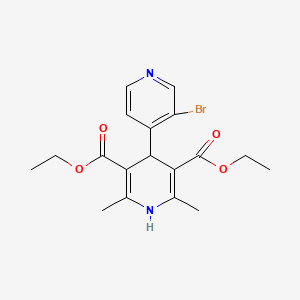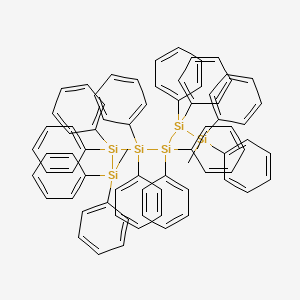![molecular formula C15H11BrN2O B11952331 (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 853334-57-3](/img/structure/B11952331.png)
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 7-methylimidazo[1,2-a]pyridine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions is also possible.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone can be compared with other similar compounds such as:
- (4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
- (7-Methylimidazo[1,2-a]pyridin-3-yl)(4-methylphenyl)methanone
- (7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical and biological properties, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
853334-57-3 |
|---|---|
Fórmula molecular |
C15H11BrN2O |
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(7-methylimidazo[1,2-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-7-18-13(9-17-14(18)8-10)15(19)11-2-4-12(16)5-3-11/h2-9H,1H3 |
Clave InChI |
YPGMOKCSLDJKJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione](/img/structure/B11952256.png)
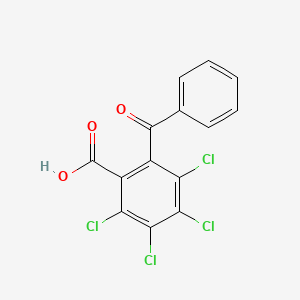
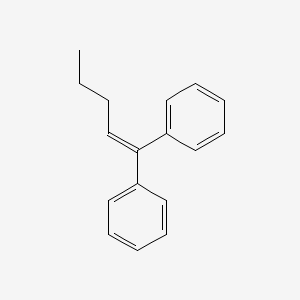
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)



